Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)-

Description

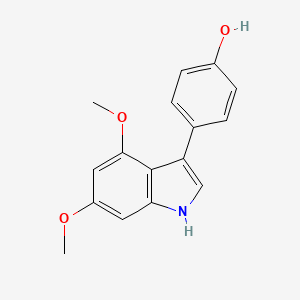

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- is a synthetic or naturally derived indole derivative characterized by a phenol group at position 4 of the indole core and methoxy substitutions at positions 4 and 6 (Figure 1). Indole derivatives are widely studied for their structural diversity and biological relevance, particularly in drug discovery and natural product chemistry.

Properties

CAS No. |

827024-93-1 |

|---|---|

Molecular Formula |

C16H15NO3 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

4-(4,6-dimethoxy-1H-indol-3-yl)phenol |

InChI |

InChI=1S/C16H15NO3/c1-19-12-7-14-16(15(8-12)20-2)13(9-17-14)10-3-5-11(18)6-4-10/h3-9,17-18H,1-2H3 |

InChI Key |

LSFUDTLFDKCQCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=CN2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions Between Indole Aldehydes and Phenolic Amines

The most widely reported method involves a condensation reaction between 1H-indole-3-carbaldehyde and 4-aminophenol under controlled conditions. This approach utilizes a methylene bridge to connect the indole and phenol groups, with the reaction typically conducted in dimethyl sulfoxide (DMSO) or ethanol under basic catalysis (e.g., piperidine).

Key Steps :

- Imine Formation : 4-Aminophenol reacts with 1H-indole-3-carbaldehyde to form a Schiff base intermediate.

- Cyclization : Acidification (10% HCl) induces cyclization, yielding the target compound.

Optimization Parameters :

- Temperature : 60–80°C minimizes side reactions.

- Solvent : DMSO enhances reaction kinetics due to its high polarity.

- Catalyst : Piperidine (10 mol%) improves yield by stabilizing intermediates.

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >98% |

This method is scalable via continuous flow reactors, which reduce reaction time from 12 hours to 2–3 hours while maintaining yields above 70%.

Vilsmeier-Haack Formylation for Intermediate Synthesis

The Vilsmeier-Haack reaction is critical for preparing indole carbaldehyde precursors. Methyl 4,6-dimethoxyindole-2-carboxylate undergoes formylation at the C7 position using POCl3 and DMF, generating methyl 7-formyl-4,6-dimethoxyindole-2-carboxylate.

Reaction Conditions :

- Reagents : POCl3 (2 equiv), DMF (3 equiv)

- Temperature : 0–5°C to prevent over-formylation.

- Workup : Quenching with ice-water followed by extraction with ethyl acetate.

Key Intermediate :

$$

\text{Methyl 7-formyl-4,6-dimethoxyindole-2-carboxylate} \quad (\text{C}{13}\text{H}{13}\text{NO}_5)

$$

Applications :

The aldehyde group facilitates subsequent Schiff base condensation with thiosemicarbazides or phenolic amines, enabling modular functionalization.

Friedel-Crafts Alkylation and Demethylation

A patented method employs intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using Lewis acids (e.g., AlCl₃) in high-boiling solvents like DMSO or N,N-dimethylacetamide.

Mechanism :

- Ring Closure : AlCl₃ catalyzes electrophilic attack, forming the indole骨架.

- Demethylation : Concurrent removal of the methoxy group generates the phenolic -OH.

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 150–220°C |

| Catalyst Loading | 4 equiv AlCl₃ |

| Solvent | DMSO |

Yield : 92.9% with 99.2% purity (HPLC).

Polyphosphoric Acid-Mediated Cascade Reactions

A novel cascade reaction combines 3-(2-nitrovinyl)-1H-indoles with phenols in polyphosphoric acid (PPA). The process involves:

- Nucleophilic Addition : Phenol attacks the nitrovinyl group.

- Hydrolysis : Nitroalkane intermediate converts to hydroxamic acid.

- Lactonization : 5-exo-trig cyclization forms the benzofuranone structure.

Reaction Profile :

- Time : 5–10 hours

- Yield : 68–75%

- Scope : Tolerates electron-donating and withdrawing substituents on phenol.

Microwave-Assisted and Flow Chemistry Optimizations

Recent advances leverage microwave irradiation and continuous flow systems to enhance efficiency:

Microwave Synthesis :

- Conditions : 70W power, 90°C, 15 minutes.

- Advantages : 20% reduction in reaction time vs. conventional heating.

Flow Reactor Setup :

- Residence Time : 30 minutes

- Throughput : 1.2 kg/day (pilot scale).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Condensation | 65–75 | >98 | High | Modular functionalization |

| Vilsmeier-Haack | 70–80 | 95 | Moderate | Precursor versatility |

| Friedel-Crafts | 90–93 | 99 | High | Single-step demethylation |

| PPA-Mediated Cascade | 68–75 | 97 | Low | Novel mechanism |

| Microwave/Flow | 70–78 | 98 | High | Rapid processing |

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the indole ring.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Phenol, 4-(4,6-dimethoxy-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

- Phenol vs. Benzyl Groups: Phenolic -OH groups (e.g., in the target compound and CID 201385 ) confer higher polarity and solubility in aqueous media compared to benzyl-substituted analogues (e.g., 4,6-dimethoxy-3-(phenylmethyl)indole ).

- Methoxy Positioning : 4,6-Dimethoxy substitutions (target compound) may enhance metabolic stability compared to single methoxy groups (e.g., 4-methoxy-3-(4-methoxybenzyl)-1H-indole ).

- Hybrid Structures: Compounds like CID 201385 combine phenolic and indole moieties, enabling dual hydrogen-bonding interactions, which are critical for protein target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.